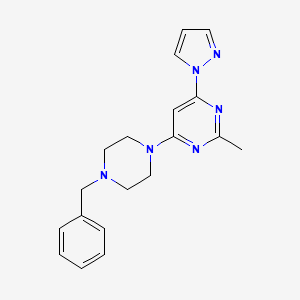

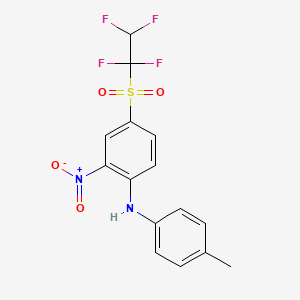

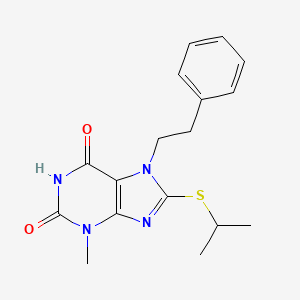

![molecular formula C19H13Cl2N3O3S2 B2825494 2-[(3,4-Dichlorophenyl)methylsulfanyl]-3-(4-nitrophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one CAS No. 850916-09-5](/img/structure/B2825494.png)

2-[(3,4-Dichlorophenyl)methylsulfanyl]-3-(4-nitrophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds involves heating under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido [2,3- d ]pyrimidin-5-one derivatives . The acetyl methyl group and the amide carbonyl moiety are involved in the cyclization .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include the transformation of 5-acetyl-4-aminopyrimidines into pyrido [2,3- d ]pyrimidin-5-one derivatives when heated under reflux with MeONa in BuOH .Aplicaciones Científicas De Investigación

Dual Inhibitory Activity

This compound has been highlighted in research for its potential as a potent dual inhibitor of human Thymidylate Synthase (TS) and Dihydrofolate Reductase (DHFR). A particular study reported a compound with a similar structure, demonstrating potent inhibitory activities against both human TS and DHFR, which could have implications for its use in cancer treatment and antibacterial applications. The 5-substituted 2-amino-4-oxo-6-methylthieno[2,3-d]pyrimidine scaffold, closely related to the chemical , was identified as highly conducive to dual human TS-DHFR inhibitory activity (Gangjee, Qiu, Li, & Kisliuk, 2008).

Synthetic Methods and Intermediates

Another study focused on the synthetic methodology and applications of related thieno[3,2-d]pyrimidine compounds. The research provided a synthetic route for creating these compounds, potentially useful as intermediates in the production of small molecule anticancer drugs (Zhou, Wang, Xiao, Yang, & Xu, 2019).

Structural Studies and Polymorphism

Studies on similar compounds have also explored the structural aspects and polymorphism, which are crucial for understanding the chemical and physical properties influencing the compound's biological activity. Research detailed the polymorphic forms of a related compound, analyzing the molecular interactions and hydrogen bonding patterns, which are vital for its biological function (Glidewell, Low, Marchal, & Quesada, 2003).

Antitumor Activity

Further, a study investigated the antitumor activity of new 4-substituted thieno[3,2-d]pyrimidine derivatives, revealing that the majority of the newly synthesized compounds showed potent anticancer activity against various human cancer cell lines, highlighting the therapeutic potential of these compounds (Hafez & El-Gazzar, 2017).

Propiedades

IUPAC Name |

2-[(3,4-dichlorophenyl)methylsulfanyl]-3-(4-nitrophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13Cl2N3O3S2/c20-14-6-1-11(9-15(14)21)10-29-19-22-16-7-8-28-17(16)18(25)23(19)12-2-4-13(5-3-12)24(26)27/h1-6,9H,7-8,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZVIAVMPXUJRTI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=C1N=C(N(C2=O)C3=CC=C(C=C3)[N+](=O)[O-])SCC4=CC(=C(C=C4)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13Cl2N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(3,4-Dichlorophenyl)methylsulfanyl]-3-(4-nitrophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

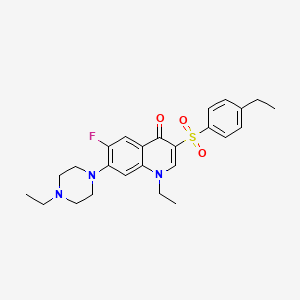

![6,7-dimethoxy-3-(4-methoxybenzyl)-2-[(2-methylbenzyl)sulfanyl]-4(3H)-quinazolinimine](/img/structure/B2825413.png)

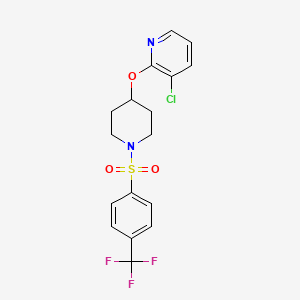

![N-(2-ethoxybenzyl)-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2825414.png)

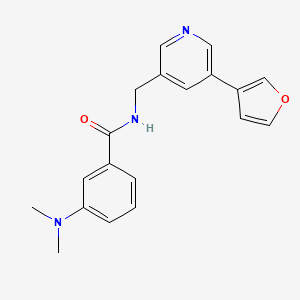

![N-(3-acetylphenyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2825418.png)

![2-[4-(2-Furoyl)piperazin-1-yl]-5-nitrobenzonitrile](/img/structure/B2825428.png)

![2-(4-bromophenyl)-5-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2825430.png)